6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
Description
This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a piperazine moiety bearing a 3,5-dimethyl-1,2-oxazol-4-ylmethyl group and an N,N-dimethylamine. The piperazine linker may enhance solubility and bioavailability, while the dimethylamine group could influence electronic properties and binding affinity.
Properties
IUPAC Name |
6-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12-14(13(2)23-19-12)11-21-7-9-22(10-8-21)16-6-5-15(17-18-16)20(3)4/h5-6H,7-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWCFFBTAAWHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine vs. Pyrimidine Analogs
A closely related compound, 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine (), replaces the pyridazine ring with a pyrimidine. Key differences include:
- Solubility : Pyrimidine derivatives often exhibit higher aqueous solubility due to reduced aromaticity compared to pyridazine.
- Synthetic Accessibility : Pyridazine derivatives may require more specialized synthetic routes, as seen in , where pyridazine analogs are synthesized via multi-step coupling reactions.
Variations in Piperazine Substituents
The compound N-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-9-phenyl-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaen-7-yl}carbamate () shares the 3,5-dimethyloxazolylmethyl-piperazine group but incorporates a tricyclic scaffold. This modification likely enhances rigidity and target selectivity but reduces metabolic stability due to increased steric hindrance.
Oxazole-Containing BRD4 Inhibitors
describes BRD4 inhibitors with 3,5-dimethyl-1,2-oxazol-4-yl groups, such as 1-[2-[7-[2-[4-[2-[2-[2-[4-[3-(dimethylamino)propoxy]phenyl]ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]ethyl]piperazin-1-yl]ethanoylamino]heptanoylamino]-3,3-dimethyl-butanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-oxidanyl-pyrrolidine-2-carboxamide. While structurally distinct, these compounds highlight the role of the oxazole group in binding to acetyl-lysine recognition sites.
Structure-Activity Relationship (SAR) Insights
- Oxazole Substituents : The 3,5-dimethyl substitution on the oxazole (common to all analogs) likely enhances metabolic stability and hydrophobic interactions.
- Piperazine Linker : Flexibility from the piperazine moiety may improve binding to proteins with deep pockets, as seen in kinase inhibitors ().
- Amine Groups : The N,N-dimethylamine in the target compound versus bulkier substituents (e.g., carbamates in ) could reduce steric hindrance, favoring entry into polar active sites.
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